molecular formula C13H18N6O5S B1608619 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid CAS No. 35899-53-7

2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid

Cat. No. B1608619
CAS RN: 35899-53-7
M. Wt: 370.39 g/mol
InChI Key: RVFHZLGRQFCOKV-UHFFFAOYSA-N
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Description

“2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.


Chemical Reactions Analysis

Unfortunately, there isn’t much specific information available about the chemical reactions involving this compound .

Scientific Research Applications

Synthesis and Immunobiological Activity

One area of research involves the synthesis of derivatives of 2-amino-3-(purin-9-yl)propanoic acids, including those substituted at the purine base moiety, and their subsequent evaluation for immunostimulatory and immunomodulatory potency. Some of these compounds have shown to significantly enhance the secretion of chemokines and augment NO biosynthesis, with the 2-amino-6-sulfanylpurine derivative being notably potent (Doláková, Holý, Zídek, Masojídková, Kmoníčková, 2005).

Fluorescence Activation by Microhydration

Another fascinating application is the use of 2-aminopurine, a closely related analog, as a fluorescent probe in biochemical settings to study DNA and RNA structure. It has been found that its fluorescence, which is initially weak in gas-phase, can be dramatically increased through microhydration, making it a valuable tool for biological assays (Lobsiger, Blaser, Sinha, Frey, Leutwyler, 2014).

Novel Synthesis Routes

Research has also been conducted on innovative synthesis routes for creating highly congested 2-aminobenzylamines, offering new methodologies for the production of derivatives of this compound. These synthesis processes involve base-catalyzed ring transformation of 2-pyranones, leading to the creation of compounds with potential antimicrobial activities (Farhanullah, Samrin, Ram, 2007).

Enantiomerically Pure Derivatives

The compound's derivatives have also been explored for their utility in creating enantiomerically pure derivatives of amino acids, highlighting its role in the development of chiral molecules for pharmaceutical applications. This underscores its importance in the synthesis of biologically active compounds with specific stereochemical configurations (Griesbeck, Seebach, 1987).

Hemoglobin Oxygen Affinity Modulation

Moreover, compounds structurally related to 2-amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid have been studied for their potential to modulate the oxygen affinity of hemoglobin. This research could have profound implications for clinical areas requiring modulation of oxygen supply, such as in the treatment of ischemia or stroke, or in the development of blood substitutes (Randad, Mahran, Mehanna, Abraham, 1991).

properties

IUPAC Name

2-amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O5S/c14-5(13(22)23)1-25-2-6-8(20)9(21)12(24-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-21H,1-2,14H2,(H,22,23)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFHZLGRQFCOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393782
Record name 2-Amino-3-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid

CAS RN

35899-53-7
Record name 2-Amino-3-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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